1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one is an organic compound with a complex structure that includes difluoromethoxy and mercapto functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 2-(difluoromethoxy)benzene with a suitable mercapto reagent under controlled conditions to introduce the mercapto group. This is followed by the addition of a propanone moiety through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethoxy)-6-ethoxyphenyl)propan-1-one: Similar structure but with an ethoxy group instead of a mercapto group.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one: Similar structure but with the mercapto group at a different position on the phenyl ring.
Uniqueness
1-(2-(Difluoromethoxy)-6-mercaptophenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and mercapto groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C10H10F2O2S |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-6(13)9-7(14-10(11)12)4-3-5-8(9)15/h3-5,10,15H,2H2,1H3 |
InChI Key |
QCZKYQVSHYXGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)OC(F)F |
Origin of Product |
United States |
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